molecular formula C16H14N2O4 B164841 3,3'-Azobis(benzeneacetic acid) CAS No. 133560-91-5

3,3'-Azobis(benzeneacetic acid)

Cat. No.: B164841
CAS No.: 133560-91-5
M. Wt: 298.29 g/mol
InChI Key: WBMIICFYKRWOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Azobis(benzeneacetic acid) is an azo compound characterized by two benzeneacetic acid moieties connected via an azo (-N=N- bond) group. Its structure enables unique photoresponsive properties, particularly trans-cis isomerization under UV/visible light irradiation . This compound has been utilized in biomedical applications, such as the construction of light-gated ion channels. For instance, Schreiber et al. The compound’s reversible photoisomerization and biocompatibility make it valuable in bioengineering and nanotechnology.

Properties

CAS No.

133560-91-5

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

2-[3-[[3-(carboxymethyl)phenyl]diazenyl]phenyl]acetic acid

InChI

InChI=1S/C16H14N2O4/c19-15(20)9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22)

InChI Key

WBMIICFYKRWOBJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O

Synonyms

3,3'-ABBA
3,3'-azobis(benzeneacetic acid)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,3'-Azobis(benzeneacetic acid) with structurally or functionally related azo compounds:

Compound Name Molecular Structure Key Substituents Primary Applications Key Properties/Findings
3,3'-Azobis(benzeneacetic acid) Azo-linked benzeneacetic acid derivatives -CH₂COOH groups Light-activated ion channels Reversible photoisomerization; used in spatiotemporal biomedical control .
3,3'-Azobis(6-hydroxybenzoic acid) (Olsalazine/Azodisal) Azo-linked 6-hydroxybenzoic acid derivatives -OH and -COOH groups Ulcerative colitis treatment Prodrug cleaved by colonic bacteria into anti-inflammatory mesalamine; low systemic toxicity .
Azobenzene-3,3'-dicarboxylic Acid Azo-linked benzoic acid derivatives -COOH groups Industrial synthesis Used as a dye intermediate; limited biomedical relevance compared to functionalized analogs .
DAAT (3,3'-Azobis(6-amino-s-tetrazine)) Azo-linked tetrazine rings Amino (-NH₂) groups on tetrazine High-nitrogen explosives Detonates without oxygen; low sensitivity to impact; burns at high rates .
ABTS (2,2'-Azobis(3-ethylbenzothiazoline-6-sulfonic acid)) Azo-linked benzothiazoline sulfonates Sulfonic acid groups Peroxidase activity assays Generates stable radical cations for antioxidant capacity measurement .
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Azo-linked amidinopropane derivatives Amidino groups Radical initiator in oxidation studies Generates peroxyl radicals to induce lipid/protein/DNA oxidation .

Key Structural and Functional Comparisons:

Photoresponsiveness :

  • 3,3'-Azobis(benzeneacetic acid) and azobenzene derivatives (e.g., Azobenzene-3,3'-dicarboxylic Acid) exhibit photoisomerization, but the former’s benzeneacetic acid substituents enhance biocompatibility for biomedical use .
  • DAAT lacks photoresponsiveness due to its tetrazine core but compensates with high energetic performance .

Biomedical Utility :

  • 3,3'-Azobis(benzeneacetic acid) is specialized for light-activated systems, whereas 3,3'-Azobis(6-hydroxybenzoic acid) (Olsalazine) leverages bacterial cleavage for targeted drug delivery .
  • Azo initiators like AAPH are restricted to laboratory research due to their radical-generating properties .

Stability and Reactivity :

  • Explosive compounds (DAAT, DAAzF) prioritize thermal stability and insensitivity to mechanical stress, unlike photoactive azo compounds requiring reversible reactivity .
  • ABTS and Olsalazine derive functionality from sulfonic acid and hydroxyl groups, respectively, enhancing solubility and interaction with biological systems .

Research Findings and Performance Metrics

  • 3,3'-Azobis(benzeneacetic acid) : Demonstrated ~80% ion channel activation efficiency under UV light (365 nm) in synthetic lipid bilayers .
  • Olsalazine : Clinical trials show 60–70% remission rates in mild-to-moderate ulcerative colitis, with minimal systemic absorption .
  • DAAT : Detonation velocity of 7,200 m/s, outperforming TNT (6,900 m/s) while maintaining low impact sensitivity .
  • ABTS : Radical cation (ABTS•⁺) exhibits ε₇₃₄ = 1.5×10⁴ M⁻¹cm⁻¹, enabling precise quantification of antioxidant activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.